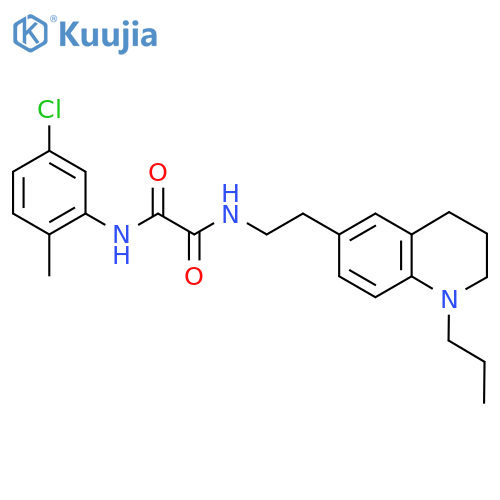Cas no 955793-89-2 (N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
N'-(5-クロロ-2-メチルフェニル)-N-2-(1-プロピル-1,2,3,4-テトラヒドロキノリン-6-イル)エチルエタンジアミドは、高度に特異的な有機化合物であり、医薬品中間体や農薬開発における重要な役割を果たします。この化合物は、キノリン骨格とアミド基を有する複雑な構造を持ち、優れた安定性と生体適合性を示します。特に、プロピル基を含むテトラヒドロキノリン部分が脂溶性を向上させ、細胞膜透過性を高める点が特徴です。また、クロロフェニル基は標的分子との選択的相互作用を可能にし、薬理活性の調整に寄与します。合成経路の最適化により、高収率での製造が可能であり、研究用途での利便性が認められています。

955793-89-2 structure
商品名:N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide
N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide
- N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
- 955793-89-2
- N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- VU0490672-1
- F2271-0468
- AKOS024635043
- N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
-
- インチ: 1S/C23H28ClN3O2/c1-3-12-27-13-4-5-18-14-17(7-9-21(18)27)10-11-25-22(28)23(29)26-20-15-19(24)8-6-16(20)2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29)
- InChIKey: DSDNHNJOBOYADN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C)=C(C=1)NC(C(NCCC1C=CC2=C(C=1)CCCN2CCC)=O)=O
計算された属性
- せいみつぶんしりょう: 413.1870048g/mol
- どういたいしつりょう: 413.1870048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 61.4Ų
N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2271-0468-10μmol |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-20mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-40mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-2μmol |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-5mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-10mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-15mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-100mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-75mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2271-0468-2mg |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide |
955793-89-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
955793-89-2 (N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
